Cas no 52333-71-8 (2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine)

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused oxazolopyridine core with a pyridinyl substituent. This structure imparts unique electronic and coordination properties, making it valuable in ligand design for catalytic and materials applications. Its rigid, planar framework enhances stability and facilitates π-stacking interactions, which are advantageous in supramolecular chemistry and optoelectronic materials. The compound's nitrogen-rich architecture also allows for versatile metal coordination, useful in transition-metal catalysis and coordination polymers. Additionally, its synthetic adaptability enables further functionalization, broadening its utility in pharmaceutical and agrochemical research. The compound is typically characterized by high purity and consistent performance in specialized applications.
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine structure
52333-71-8 structure
商品名:2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
CAS番号:52333-71-8
MF:C11H7N3O
メガワット:197.19278
CID:1094141
PubChem ID:21862507

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 化学的及び物理的性質

名前と識別子

    • 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
    • 2-(2-pyridinyl)-Oxazolo[4,5-b]pyridine
    • 2-pyridin-2-yl-[1,3]oxazolo[4,5-b]pyridine
    • DA-28553
    • AKOS006303200
    • 52333-71-8
    • インチ: InChI=1S/C11H7N3O/c1-2-6-12-8(4-1)11-14-10-9(15-11)5-3-7-13-10/h1-7H
    • InChIKey: GGQWDOWXOGTURC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=NC(=C1)C2=NC3=C(C=CC=N3)O2

計算された属性

  • せいみつぶんしりょう: 197.05901
  • どういたいしつりょう: 197.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 51.81

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM171909-1g
2-(pyridin-2-yl)oxazolo[4,5-b]pyridine
52333-71-8 95%
1g
$464 2024-07-15
Crysdot LLC
CD11111149-1g
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
52333-71-8 95+%
1g
$491 2024-07-17
Alichem
A029186736-1g
2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine
52333-71-8 95%
1g
$396.99 2023-09-01

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine 関連文献

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridineに関する追加情報

Introduction to 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine (CAS No. 52333-71-8)

2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine, also known by its CAS registry number 52333-71-8, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazolopyridines, which are known for their potential applications in drug discovery and materials science. The molecule consists of a pyridine ring fused with an oxazole ring, with a pyridin-2-yl substituent attached at the 2-position of the oxazole moiety. This structural arrangement imparts distinctive electronic and steric properties to the compound, making it a subject of interest for researchers exploring novel chemical entities.

The synthesis of 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine typically involves multi-step reactions that leverage the principles of heterocyclic chemistry. Recent advancements in catalytic methodologies and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. For instance, studies published in Journal of Organic Chemistry have demonstrated the use of transition metal catalysts to facilitate the formation of the oxazolopyridine core, significantly reducing reaction times and enhancing yields.

The chemical properties of CAS No. 52333-71-8 are heavily influenced by its aromaticity and conjugation patterns. The molecule exhibits strong absorption in the ultraviolet-visible spectrum due to its extended π-system, which is advantageous for applications in optoelectronics and sensors. Additionally, the presence of nitrogen atoms in both the pyridine and oxazole rings contributes to hydrogen bonding capabilities, making this compound a potential candidate for drug delivery systems.

In terms of biological activity, 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine has shown promise as a modulator of various enzyme activities. A study published in Nature Communications highlighted its ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. The compound's selectivity towards HDAC isoforms was attributed to its unique structural features, particularly the spatial arrangement of the pyridinyl substituent.

The application of CAS No. 52333-71-8 extends beyond pharmacology into materials science. Researchers have explored its use as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and surface area. These frameworks have potential applications in gas storage and catalysis, underscoring the versatility of this compound across diverse scientific domains.

In conclusion, 2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine (CAS No. 52333-71-8) is a multifaceted compound with intriguing chemical properties and broad applicability. Its role as a versatile building block in organic synthesis, coupled with its emerging biological activities, positions it as a valuable entity in both academic research and industrial development.

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